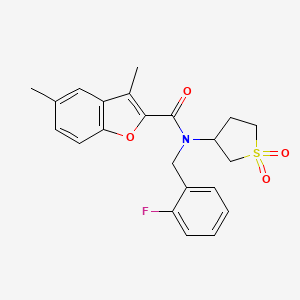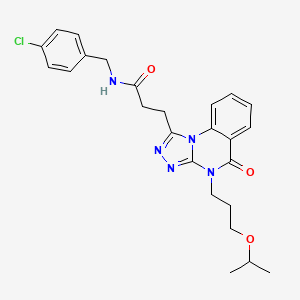![molecular formula C26H24ClN3O2 B11416627 1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11416627.png)
1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the chlorophenyl group. Common reagents used in these reactions include phenoxypropyl bromide, 2-chlorobenzoyl chloride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-3-(2-methylphenyl)urea: This compound shares the chlorophenyl group but differs in its overall structure and reactivity.
1-(3-phenoxypropyl)-2-(1-phenylcyclopentyl)piperidine hydrochloride: This compound has a similar phenoxypropyl group but features a different core structure. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties.
Properties
Molecular Formula |
C26H24ClN3O2 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O2/c27-21-11-4-6-13-23(21)30-18-19(17-25(30)31)26-28-22-12-5-7-14-24(22)29(26)15-8-16-32-20-9-2-1-3-10-20/h1-7,9-14,19H,8,15-18H2 |
InChI Key |
SJOKQTHOJKOQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11416555.png)


![5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11416569.png)
![2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide](/img/structure/B11416570.png)
![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11416571.png)
![4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11416579.png)
![1'-methyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11416594.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole](/img/structure/B11416598.png)
![Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11416605.png)
![Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B11416609.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11416614.png)
![2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B11416620.png)
![7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416622.png)
